(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Catalog No.
S827820
CAS No.
914458-39-2
M.F
C26H24FNO
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(napht...

CAS Number

914458-39-2

Product Name

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

IUPAC Name

[5-(4-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C26H24FNO

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C26H24FNO/c1-2-3-6-16-28-18-21(17-25(28)20-12-14-22(27)15-13-20)26(29)24-11-7-9-19-8-4-5-10-23(19)24/h4-5,7-15,17-18H,2-3,6,16H2,1H3

InChI Key

PJNACIYIFHTDCK-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, commonly designated as JWH-308, is a synthetic cannabinoid belonging to the naphthoylpyrrole structural class. In commercial and forensic procurement, it serves as a critical analytical reference standard and pharmacological benchmark. Unlike the more ubiquitous naphthoylindoles, JWH-308 incorporates a 1,3,5-substituted pyrrole core, significantly altering its lipophilicity, receptor binding kinetics, and mass spectrometric fragmentation pathways. Procurement of high-purity JWH-308 is primarily driven by the need to validate broad-spectrum LC-MS/MS screening methods, ensure accurate isomer differentiation, and calibrate cannabinoid receptor (CB1/CB2) binding assays [1].

Utilizing generic naphthoylindole standards (such as JWH-018) as surrogate calibrants for naphthoylpyrrole detection leads to critical quantification errors and false negatives in toxicological screening. The structural divergence of the pyrrole core in JWH-308 alters the molecule's ionization efficiency and collision-induced dissociation (CID) profile, meaning that transition ratios and response factors derived from indole analogs are entirely inapplicable. Furthermore, in pharmacological assays, substituting JWH-308 with higher-affinity indoles skews the calibration of competitive binding models, failing to accurately represent the distinct structure-activity relationship (SAR) and off-target binding profile inherent to the pentyl-pyrrole scaffold [1].

Elimination of Cross-Talk in Multiplexed LC-MS/MS Workflows

In tandem mass spectrometry (LC-MS/MS) workflows, JWH-308 demonstrates a distinct precursor ion [M+H]+ at m/z 386.2, compared to the standard JWH-018 precursor at m/z 342.2. While both yield the characteristic naphthoyl cation (m/z 155), JWH-308 exhibits a distinct secondary fragmentation pathway yielding a stable pyrrole-derived product ion at m/z 232.1. Utilizing JWH-308 as a specific quantitative standard eliminates the >15% signal overlap and cross-talk observed when attempting to infer its concentration using surrogate indole standards under standard electrospray ionization (ESI+) conditions [1].

Evidence DimensionPrecursor and secondary product ion m/z
Target Compound DataPrecursor m/z 386.2 → Product m/z 232.1
Comparator Or BaselineJWH-018 (Precursor m/z 342.2 → Product m/z 127.1)
Quantified Difference100% resolution of secondary transitions with 0% MRM cross-talk
ConditionsESI+ LC-MS/MS, standardized collision energy (20-25 eV)

Procuring the exact JWH-308 standard is mandatory for establishing legally defensible MRM methods that definitively distinguish naphthoylpyrroles from other synthetic cannabinoid classes.

Baseline Separation from 2-Fluoro Isomers in Reversed-Phase Liquid Chromatography

The position of the fluorine atom on the phenyl ring critically impacts the chromatographic behavior of naphthoylpyrroles. Under optimized reversed-phase ultra-high-performance liquid chromatography (UHPLC) conditions, JWH-308 (the 4-fluoro isomer) exhibits a retention time shift of approximately +0.4 minutes relative to its 2-fluoro analog, JWH-307. This structural difference alters the dipole moment and stationary phase interaction, allowing for a baseline resolution (Rs > 1.5) that cannot be achieved or calibrated without the specific, high-purity JWH-308 reference material [1].

Evidence DimensionChromatographic Resolution (Rs) and Retention Time Shift (ΔRT)
Target Compound DataJWH-308 (4-fluoro) baseline separated
Comparator Or BaselineJWH-307 (2-fluoro isomer)
Quantified DifferenceΔRT ≈ +0.4 min, Rs > 1.5
ConditionsReversed-phase UHPLC (C18 column), gradient elution (water/acetonitrile with 0.1% formic acid)

Accurate procurement of the 4-fluoro standard is essential for forensic laboratories to validate methods that legally differentiate between closely related, often co-occurring positional isomers.

Calibration of Dynamic Range in CB1/CB2 Competitive Binding Assays

In radioligand displacement assays, the naphthoylpyrrole scaffold of JWH-308 confers a distinct binding profile compared to naphthoylindoles. JWH-308 exhibits a CB1 receptor affinity (Ki) of approximately 41 nM, representing a significantly lower affinity than the benchmark JWH-018 (Ki = 9.0 nM). This ~4.5-fold reduction in binding affinity makes JWH-308 an indispensable moderate-affinity calibrant for establishing the dynamic range and validating the sensitivity of in vitro CB1 receptor assays, preventing the curve-skewing effects of relying solely on high-affinity standards [1].

Evidence DimensionCB1 Receptor Binding Affinity (Ki)
Target Compound DataKi ≈ 41 nM
Comparator Or BaselineJWH-018 (Ki = 9.0 nM)
Quantified Difference~4.5-fold lower affinity for JWH-308
ConditionsIn vitro radioligand competitive binding assay ([3H]CP55,940 displacement)

Researchers must procure JWH-308 to accurately benchmark moderate-affinity interactions and construct robust, multi-point calibration curves in cannabinoid receptor pharmacology.

Forensic Toxicology Screening and Confirmation

Driven by the distinct MRM transitions and lack of cross-talk demonstrated in tandem mass spectrometry workflows, JWH-308 is procured as a primary reference standard for definitive identification and quantification of naphthoylpyrroles in biological matrices (blood, urine) and seized materials [1].

Isomer-Specific Method Validation in Analytical Chemistry

Utilizing the documented chromatographic retention shifts, analytical laboratories procure high-purity JWH-308 to validate UHPLC methods, ensuring baseline resolution and accurate differentiation from its 2-fluoro positional isomer (JWH-307) during routine quality control and forensic profiling [2].

Pharmacological Assay Calibration

Due to its specific moderate-affinity binding profile at the CB1 receptor, JWH-308 is utilized as a benchmark compound in in vitro radioligand displacement assays to establish dynamic range and validate structure-activity relationship (SAR) models for novel synthetic cannabinoids [3].

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Exact Mass

385.18419255 g/mol

Monoisotopic Mass

385.18419255 g/mol

Heavy Atom Count

29

UNII

NER93KF8CN

Wikipedia

[5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone

Dates

Last modified: 08-16-2023

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